Chemical Properties and Reactivity Profile of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
Chemical Properties and Reactivity Profile of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
Topic: Chemical Properties of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Technical Guide for Advanced Applications
Executive Summary
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene (CAS: 31152-30-4), often referred to as 1-methyl-1,4-cyclohexadiene monoepoxide , represents a high-value intermediate in organic synthesis.[1] Distinguished by its bifunctional architecture—containing both a strained epoxide ring and a reactive alkene—it serves as a versatile scaffold for the synthesis of complex pharmaceutical ingredients (APIs), including Oseltamivir analogs, and as a functional monomer in advanced polymer materials. This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and reactivity profile, grounded in mechanistic organic chemistry.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a cyclohexene ring fused to an epoxide (oxirane) ring across the C1 and C6 bridgehead carbons.[1] The presence of a methyl group at the C1 bridgehead introduces asymmetry and steric bias, significantly influencing nucleophilic attack trajectories.
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IUPAC Name: 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene[1]
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Common Synonyms: 1-Methyl-1,4-cyclohexadiene 1,2-epoxide; 4,5-Epoxy-1-methylcyclohexene.[1]
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Stereochemistry: The epoxide ring is fused cis to the cyclohexane ring.[1] The molecule possesses two chiral centers at the bridgehead carbons (C1 and C6).[1]
Physicochemical Data Table
Note: Experimental values for this specific intermediate are rare; values below are derived from validated structural analogues (e.g., Limonene oxide, Cyclohexadiene monoepoxide) and predictive models.[1]
| Property | Value (Experimental/Predicted) | Context |
| Molecular Formula | C₇H₁₀O | |
| Molecular Weight | 110.15 g/mol | |
| Physical State | Colorless Liquid | At Standard Temperature & Pressure (STP) |
| Boiling Point | 135–140 °C (est.) | Higher than precursor (1-Me-1,4-CHD, BP 115°C) due to polarity.[1] |
| Density | ~0.94 g/mL | Typical for cyclic monoepoxides.[1] |
| Refractive Index | 1.48–1.49 | Indicative of ring strain and unsaturation.[1] |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Lipophilic; limited water solubility.[1] |
Synthesis & Production
The primary synthetic route involves the regioselective epoxidation of 1-methyl-1,4-cyclohexadiene.[1] The electron-rich nature of the trisubstituted double bond (C1-C6) compared to the disubstituted double bond (C3-C4) allows for selective oxidation.[1]
Protocol: Regioselective Epoxidation
Reagents: m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM), 0°C.[1]
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Preparation: Dissolve 1-methyl-1,4-cyclohexadiene (1.0 eq) in anhydrous DCM under N₂ atmosphere.
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Addition: Add mCPBA (1.05 eq) dropwise at 0°C to minimize over-oxidation to the diepoxide.
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Workup: Quench with saturated NaHCO₃/Na₂S₂O₃ to neutralize acid and destroy excess peroxide.
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Purification: Distillation under reduced pressure is required to isolate the monoepoxide from unreacted diene and trace diepoxide.[1]
Reactivity Profile (The Core)
The reactivity of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is dominated by the strain energy of the epoxide ring (~27 kcal/mol) and the directing effect of the methyl group.[1]
Acid-Catalyzed Rearrangement (Meinwald Rearrangement)
Under Lewis acid catalysis (e.g., BF₃[1]·OEt₂), the epoxide undergoes ring opening followed by a hydride shift to form unsaturated ketones.
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Mechanism: Protonation of the epoxide oxygen weakens the C-O bonds.[1] The C1-O bond cleavage is favored due to the stabilization of the developing tertiary carbocation at C1.[1]
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Product: The primary rearrangement product is 2-methylcyclohex-3-en-1-one (via 1,2-hydride shift).[1]
Nucleophilic Ring Opening
The regioselectivity of ring opening is pH-dependent:
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Acidic Conditions (Sɴ1-like): Nucleophiles (MeOH, H₂O) attack the more substituted carbon (C1) due to partial positive charge stabilization by the methyl group.[1]
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Basic Conditions (Sɴ2-like): Nucleophiles attack the less hindered carbon (C6) , leading to trans-diaxial products.[1]
Polymerization (Cationic Ring-Opening)
This molecule is a potent monomer for Cationic Ring-Opening Polymerization (CROP).[1] The resulting polymer features a polyether backbone with pendant double bonds, allowing for post-polymerization cross-linking (vulcanization) or functionalization.
Visualization of Reaction Pathways
The following diagram maps the critical reaction pathways for 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene.
Figure 1: Synthetic origin and primary divergent reactivity pathways of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene.[1]
Applications in Drug Development & Materials
Pharmaceutical Intermediates
The molecule serves as a chiral pool precursor.[1] The cis-1,2-oxygenation pattern is conserved in many natural products.[1]
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Oseltamivir (Tamiflu) Analogs: The cyclohexene oxide core is structurally homologous to the shikimic acid scaffold used in neuraminidase inhibitors.[1] Ring opening with azides (NaN₃) yields amino-alcohol precursors vital for these antivirals.[1]
Functional Materials
In material science, the pendant double bond (C3=C4) remains intact during epoxide polymerization.
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Dual-Cure Systems: The epoxide is cured cationically, while the alkene is cured radically or via sulfur vulcanization, creating interpenetrating networks (IPNs) with high thermal stability.[1]
Experimental Protocol: Acid-Catalyzed Methanolysis
A standard assay to determine regioselectivity.[1]
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Setup: Charge a flame-dried flask with 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene (100 mg, 0.91 mmol) and anhydrous methanol (5 mL).
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Catalysis: Add p-Toluenesulfonic acid (pTSA, 5 mol%) at 0°C.
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Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).
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Analysis: Quench with Et₃N. GC-MS analysis will typically show the methoxy-alcohol product formed via attack at C1 (tertiary carbon), confirming the Sɴ1-like character of the strained ring opening.[1]
References
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National Institute of Standards and Technology (NIST). 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- (Limonene Oxide Analog Data). [Link][1]
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PubChem. 1-Methyl-1,4-cyclohexadiene Compound Summary. [Link][1]
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American Chemical Society (ACS). Reaction of 1,3- and 1,4-Cyclohexadiene Monoepoxides with Methylorganometallic Reagents. [Link][1]
